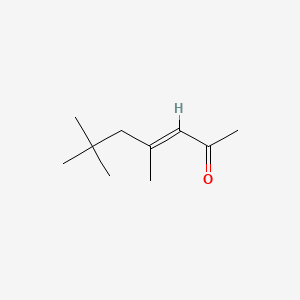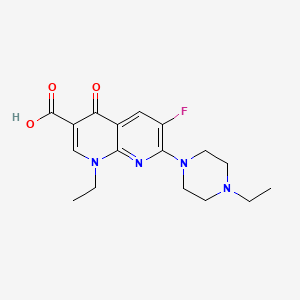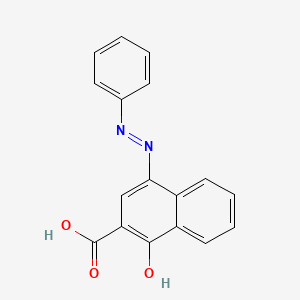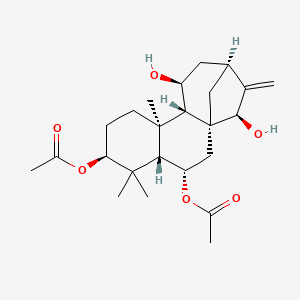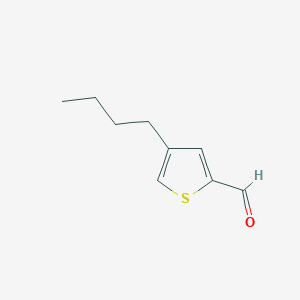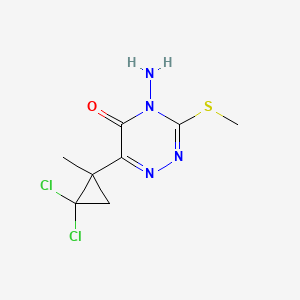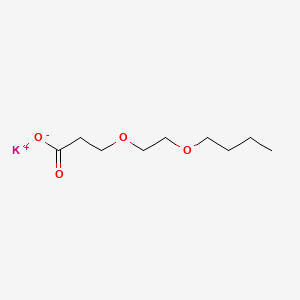
Benzoic acid, 2-(((6,8-dibromo-3,4-dihydro-2-(2-methoxyphenyl)-4-oxo-2-quinazolinyl)methyl)sulfonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 2-(((6,8-dibromo-3,4-dihydro-2-(2-methoxyphenyl)-4-oxo-2-quinazolinyl)methyl)sulfonyl)- is a complex organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a quinazoline ring, bromine atoms, and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. A common synthetic route may include:
Formation of the Quinazoline Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Bromine Atoms: Bromination reactions using reagents like bromine or N-bromosuccinimide (NBS) can be employed.
Attachment of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can target the quinazoline ring or the sulfonyl group.
Substitution: Various substitution reactions can occur, especially at the bromine atoms and the methoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can lead to deoxygenated products.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Drug Development: Potential use in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic assays.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The quinazoline ring and sulfonyl group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways.
類似化合物との比較
Similar Compounds
Benzoic Acid Derivatives: Compounds with similar benzoic acid structures.
Quinazoline Derivatives: Compounds containing the quinazoline ring.
Sulfonyl Compounds: Compounds with sulfonyl groups.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, including the quinazoline ring, bromine atoms, and methoxyphenyl group, which confer distinct chemical and biological properties.
特性
CAS番号 |
108659-76-3 |
|---|---|
分子式 |
C23H16Br2N2O6S |
分子量 |
608.3 g/mol |
IUPAC名 |
2-[[6,8-dibromo-3-(2-methoxyphenyl)-4-oxoquinazolin-2-yl]methylsulfonyl]benzoic acid |
InChI |
InChI=1S/C23H16Br2N2O6S/c1-33-18-8-4-3-7-17(18)27-20(26-21-15(22(27)28)10-13(24)11-16(21)25)12-34(31,32)19-9-5-2-6-14(19)23(29)30/h2-11H,12H2,1H3,(H,29,30) |
InChIキー |
PSKUUPPTRUGZJE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3Br)Br)CS(=O)(=O)C4=CC=CC=C4C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


